[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](thiomorpholin-4-yl)methanone
Overview
Description
4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone: is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents like methoxybenzene and suitable electrophiles.
Incorporation of Thiomorpholine Moiety: The thiomorpholine moiety can be attached via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an electrophilic intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nucleophiles like amines under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating catalytic reactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) or intermediates.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
- 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone
- 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic moiety attached to the thiadiazole ring (thiomorpholine vs. piperidine or morpholine).
- Chemical Properties: These structural variations can influence the compound’s reactivity, solubility, and stability.
- Biological Activity: The presence of different heterocycles can affect the compound’s interaction with biological targets, leading to variations in potency and selectivity.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)thiadiazol-5-yl]-thiomorpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-19-11-4-2-10(3-5-11)12-13(21-16-15-12)14(18)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJDWSQYODFJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCSCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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